ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate
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Overview
Description
Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions
Mechanism of Action
Result of Action
The molecular and cellular effects of ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate’s action are currently unknown . These effects would be determined by the compound’s interaction with its targets and the subsequent biochemical reactions.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and the specific cellular environment in which the compound is active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-cyanoacetate with 1,2-dimethyl-1H-imidazole-4-carboxaldehyde in the presence of ammonium acetate. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to promote cyclization and formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the amino group in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Nitro derivatives of the imidazole ring.
Reduction: Alcohol derivatives of the carboxylate ester.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate can be compared with other imidazole derivatives such as:
Ethyl 4-amino-1,2-dimethyl-1H-imidazole-5-carboxylate: Similar structure but different position of the amino and carboxylate groups.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
5-Amino-1,2-dimethyl-1H-imidazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.
Biological Activity
Ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate (chemical formula: C₈H₁₃N₃O₂) is a compound belonging to the class of imidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a five-membered imidazole ring with two methyl groups at positions 1 and 2, an amino group at position 5, and an ethyl ester at position 4. This unique structure contributes to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C₈H₁₃N₃O₂ |
Molecular Weight | 155.15 g/mol |
Functional Groups | Amino, Carboxyl, Ester |
Solubility | Soluble in organic solvents |
Antimicrobial Activity
Imidazole derivatives are well-documented for their antimicrobial properties . This compound has shown promising results against various bacterial and fungal strains. Research indicates that compounds with imidazole rings exhibit significant activity against pathogens such as Staphylococcus aureus and Candida albicans.
Case Study: Antibacterial Activity
In a study evaluating the antibacterial efficacy of various imidazole derivatives, this compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating moderate antibacterial activity compared to standard antibiotics like penicillin.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects . Imidazoles are known to inhibit certain inflammatory pathways, making them potential candidates for treating conditions such as arthritis and other inflammatory diseases.
The anti-inflammatory activity is believed to be mediated through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have shown that treatment with this compound reduces the expression of these cytokines in macrophage cell lines .
Potential Therapeutic Applications
Given its biological activities, this compound has potential applications in drug development:
- Antifungal Agents : Its efficacy against fungal strains suggests potential use in antifungal therapies.
- Anti-inflammatory Drugs : The ability to modulate inflammatory responses positions it as a candidate for developing anti-inflammatory medications.
- Antiparasitic Activity : Preliminary studies indicate that imidazole derivatives may exhibit activity against parasites like Trypanosoma cruzi, the causative agent of Chagas disease .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with related compounds is essential:
Compound | Activity | MIC (µg/mL) |
---|---|---|
This compound | Antibacterial | 32 |
Imidazole-4-carboxylic acid | Antifungal | 16 |
Imidazole derivatives with halogen substitutions | Antiviral | Varies |
Properties
IUPAC Name |
ethyl 5-amino-1,2-dimethylimidazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4-13-8(12)6-7(9)11(3)5(2)10-6/h4,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWYTSIHYNHIIB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=N1)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249354-09-3 |
Source
|
Record name | ethyl 5-amino-1,2-dimethyl-1H-imidazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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